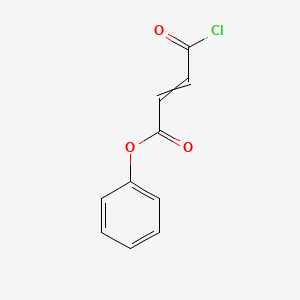

Phenyl 4-chloro-4-oxobut-2-enoate

Description

Phenyl 4-chloro-4-oxobut-2-enoate is an α,β-unsaturated ester characterized by a conjugated enone system (C=O and C=C) and a chlorine substituent at the 4-position. Its molecular formula is C₁₀H₇ClO₃, with an average molecular mass of 210.61 g/mol. The compound’s reactivity is influenced by the electron-withdrawing chlorine and ketone groups, which enhance its susceptibility to nucleophilic attacks and conjugate additions.

Properties

CAS No. |

111865-26-0 |

|---|---|

Molecular Formula |

C10H7ClO3 |

Molecular Weight |

210.61 g/mol |

IUPAC Name |

phenyl 4-chloro-4-oxobut-2-enoate |

InChI |

InChI=1S/C10H7ClO3/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-7H |

InChI Key |

WSZKVKXZWOLPEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C=CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 4-chloro-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a dehydrating agent to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-chloro-4-oxobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Phenyl 4-chloro-4-oxobut-2-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which phenyl 4-chloro-4-oxobut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of phenyl 4-chloro-4-oxobut-2-enoate, highlighting differences in substituents and ester groups:

Notes:

- Chlorine at the 4-position enhances electron-withdrawing effects, stabilizing the enone system and directing regioselectivity in reactions.

a) Nucleophilic Additions

- Methyl 4-chloro-4-oxobut-2-enoate undergoes Michael additions with amines and thiols due to its electron-deficient double bond . The phenyl ester analog is expected to exhibit similar reactivity but with slower kinetics due to steric effects.

- Ethyl 4-oxo-4-phenylbut-2-enoate participates in cycloaddition reactions to form pyridine or pyrrole derivatives, a trait likely shared by the target compound .

b) Spectroscopic Characteristics

- The enone system in all analogs shows strong UV absorption near 230–280 nm (π→π* transitions). For example, methyl 4-chloro-4-oxobut-2-enoate’s λmax is observed at 260 nm in methanol .

- IR spectra of these compounds feature peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).

Industrial and Pharmaceutical Relevance

- Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate is a precursor to fluorinated pharmaceuticals, leveraging fluorine’s metabolic stability .

- The target compound’s chlorine substituent may confer antimicrobial properties, though this requires validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.